molecular formula C9H15NO2 B12987423 Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate

Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate

Cat. No.: B12987423
M. Wt: 169.22 g/mol
InChI Key: ZVRMSBUBJVIMFM-CRMOQAEOSA-N
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Description

Rel-ethyl (1R,3r,5S)-5-aminospiro[23]hexane-1-carboxylate is a compound that belongs to the class of spirocyclic amines Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate typically involves the use of photochemistry and cycloaddition reactions. One efficient method is the [2 + 2] cycloaddition of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields and high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photochemical setups can facilitate the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure provides conformational rigidity and unique spatial arrangement, making it a valuable scaffold in medicinal chemistry. Compared to similar compounds, it offers different binding affinities and selectivities, which can be advantageous in drug design and development.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-9(7)3-6(10)4-9/h6-7H,2-5,10H2,1H3/t6?,7-,9?/m0/s1

InChI Key

ZVRMSBUBJVIMFM-CRMOQAEOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC12CC(C2)N

Canonical SMILES

CCOC(=O)C1CC12CC(C2)N

Origin of Product

United States

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